1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
“1-cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid” is a chemical compound with the CAS Number: 1780695-35-3 . It has a molecular weight of 167.17 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Triazole-Based Scaffold Synthesis
1-Cyclobutyl-1H-1,2,3-triazole-4-carboxylic acid is utilized in the synthesis of triazole-based scaffolds. This process is significant for the preparation of peptidomimetics and biologically active compounds. The ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides is a key protocol in this process, allowing for the creation of protected versions of triazole amino acids, which are used in the synthesis of triazole-containing dipeptides and HSP90 inhibitors (Ferrini et al., 2015).
Solid Phase Peptidotriazoles Synthesis
The compound plays a role in the solid-phase synthesis of peptidotriazoles. This method involves regiospecific copper(I)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides, producing 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains (Tornøe et al., 2002).
Synthesis of Substituted Triazole Carboxylic Acids
Research also includes the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction involving arylazides, ethyl 4-chloro-3-oxobutanoate, and O- or S-nucleophiles. This process is key for the generation of compounds with potential applications in various fields (Pokhodylo et al., 2010).
Antimicrobial Activity Study
Some studies focus on the synthesis and characterization of substituted 1,2,3-triazoles, including this compound derivatives, to evaluate their antimicrobial activities (Holla et al., 2005).
Molecular and Crystal Structure Analysis
Research has been conducted on the molecular and crystal structures of triazole derivatives, including 4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole and methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate. These studies provide insights into the electron density distribution and supramolecular associations in the solid state, which are crucial for understanding the chemical behavior of such compounds (Boechat et al., 2010).
Synthesis of Ethyl 1,2,4-Triazole-3-Carboxylates
Another application is in the synthesis of ethyl 1,2,4-triazole-3-carboxylates, which are essential building blocks in organic synthesis. This process demonstrates the versatility and significance of triazole derivatives in chemical synthesis (Khomenko et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
1-cyclobutyltriazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-10(9-8-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIOLEMWRZEERI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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